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Compound of Interest

Compound Name: 8-Oxa-5-azaspiro[3.5]nonane

CAS No.: 602326-48-7

Cat. No.: B1396203

Get Quote

In the landscape of modern drug discovery and materials science, molecular architecture is

paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer

a rigid, three-dimensional topology that is increasingly sought after by medicinal chemists.[1]

This unique structural feature can enhance binding affinity, improve metabolic stability, and

modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][2] The

introduction of heteroatoms like nitrogen and oxygen into these scaffolds, creating structures

such as 8-Oxa-5-azaspiro[3.5]nonane, further expands their utility by introducing sites for

hydrogen bonding and altering polarity.[3][4]

This guide provides a comprehensive, multi-technique approach to the definitive structural

elucidation of 8-Oxa-5-azaspiro[3.5]nonane. We will move beyond rote procedural

descriptions to explore the causal logic behind the selection of specific analytical methods and

the interpretation of the resulting data. The workflow described herein is designed as a self-

validating system, where the convergence of data from orthogonal techniques provides

unambiguous confirmation of the molecular structure.

Molecular Blueprint: Foundational Data
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Before commencing experimental analysis, it is crucial to establish a theoretical framework

based on the compound's known properties.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

This foundational data serves as our primary reference against which all experimental results

will be compared.

Strategic Workflow for Structural Confirmation
The definitive elucidation of 8-Oxa-5-azaspiro[3.5]nonane's structure relies on a synergistic

workflow. Each analytical technique provides a unique piece of the puzzle, and their combined

interpretation leads to an irrefutable conclusion.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Key structural regions of 8-Oxa-5-azaspiro[3.5]nonane for NMR analysis.

¹H NMR Spectroscopy: Proton Environments
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The ¹H NMR spectrum will reveal the number of unique proton environments and their

neighboring relationships through spin-spin coupling. The symmetry of the molecule will

simplify the spectrum.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Predicted ¹³C NMR Chemical Shifts:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

2D NMR (COSY & HSQC): Connecting the Dots

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1396203?utm_src=pdf-body-href
https://www.benchchem.com/product/b1396203?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COSY (Correlation Spectroscopy): This experiment is essential to confirm which protons are

coupled to each other. We expect to see a strong correlation between the signals at ~2.8

ppm (-CH₂-N-) and ~3.7 ppm (-CH₂-O-), confirming the morpholine ring structure.

Correlations within the complex multiplet at ~1.8-2.2 ppm will confirm the cyclobutane ring

connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with its directly attached carbon. It is the definitive tool for assigning the carbon signals

based on the already assigned proton signals. For example, the proton triplet at ~3.7 ppm

will show a cross-peak to the carbon signal at ~70 ppm, unambiguously assigning it as the -

CH₂-O- group.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical; CDCl₃ is

standard, but CD₃OD may be preferred if proton exchange of the N-H is desired.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral

width and resolution.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans

(~1024 or more) may be necessary due to the lower natural abundance of ¹³C.

2D NMR Acquisition: Run standard COSY and HSQC experiments using the instrument's

predefined parameter sets.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate

the ¹H spectrum and pick peaks for all spectra.

Interpretation: Correlate all spectra to build the final structural assignment, as detailed

above.
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Part 3: Infrared (IR) Spectroscopy – Identifying Key
Bonds
Expertise & Causality: While NMR and MS provide the core structural framework, IR

spectroscopy offers rapid confirmation of key functional groups. For 8-Oxa-5-
azaspiro[3.5]nonane, we are looking for characteristic vibrations of the C-O, C-N, N-H, and C-

H bonds. The presence and position of these bands provide orthogonal validation of the

functional groups identified by other means.

Predicted IR Absorption Bands:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of the

solid) directly onto the ATR crystal. No further preparation is typically needed, making this a

very rapid technique.

Background Scan: With the clean ATR crystal, run a background scan to account for

atmospheric CO₂ and H₂O.

Sample Scan: Apply the sample and acquire the spectrum. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.
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Data Analysis: Identify the major absorption bands and compare them to the predicted

values to confirm the presence of the key functional groups.

Conclusion: A Unified Structural Hypothesis
The structural elucidation of 8-Oxa-5-azaspiro[3.5]nonane is complete when the data from all

three techniques converge to support a single, unambiguous structure.

HRMS confirms the molecular formula is C₇H₁₃NO.

IR Spectroscopy confirms the presence of an N-H group, an ether (C-O-C) linkage, and

aliphatic C-H bonds.

NMR Spectroscopy provides the definitive atomic connectivity, showing the spirocyclic

junction between a cyclobutane ring and a morpholine ring, and allows for the full

assignment of every proton and carbon in the molecule.

This methodical, multi-faceted approach ensures the highest degree of confidence in the

assigned structure, providing a solid foundation for further research and development in the

fields of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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